molecular formula C19H20N2O3S B2800390 N-(2,5-dimethoxyphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide CAS No. 896677-12-6

N-(2,5-dimethoxyphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide

Cat. No. B2800390
CAS RN: 896677-12-6
M. Wt: 356.44
InChI Key: LGRFIKSPPMAQKN-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide, also known as DIPT, is a synthetic compound that belongs to the class of tryptamines. DIPT has gained significant attention in the field of scientific research due to its potential therapeutic properties and unique mechanism of action.

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of complex molecules incorporating the N-(2,5-dimethoxyphenyl)acetamide moiety has been reported, demonstrating the utility of these compounds in the construction of alkaloid cores and other biologically active structures. For example, the synthesis of 9-methyl-1H-[1,4]thiazino[3,2-g]quinoline-2,5,10(3H)-trione from N-(4-bromo-2,5-dimethoxyphenyl)acetamide showcases the potential of these compounds in the synthesis of shermilamine alkaloids, highlighting their significance in organic synthesis and drug development (Townsend & Jackson, 2003).

Biological Activity and Applications

  • The design and synthesis of compounds bearing the indole and thiazole moieties have been explored for their antimicrobial and antioxidant properties. For instance, compounds synthesized by incorporating benzimidazole/benzothiazole and indole structures demonstrated potent antimicrobial activity against a range of bacteria and fungi, as well as significant antioxidant activity, underscoring their potential as novel therapeutic agents (Naraboli & Biradar, 2017).
  • Another research focused on indole acetamide derivatives, which were synthesized and evaluated for anti-inflammatory activity through molecular docking studies targeting cyclooxygenase domains. This study not only demonstrated the anti-inflammatory potential of these compounds but also utilized X-ray diffraction and DFT calculations for structural and energetic analyses, providing a comprehensive understanding of their interaction with biological targets (Al-Ostoot et al., 2020).
  • The antioxidant properties of certain N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives were synthesized and evaluated, revealing considerable antioxidant activity. This work highlights the significance of halogen substitution on phenyl rings in enhancing biological activity, indicating the potential for developing new antioxidant agents based on this scaffold (Gopi & Dhanaraju, 2020).

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(1-methylindol-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-21-11-18(14-6-4-5-7-16(14)21)25-12-19(22)20-15-10-13(23-2)8-9-17(15)24-3/h4-11H,12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRFIKSPPMAQKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)SCC(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxyphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide

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